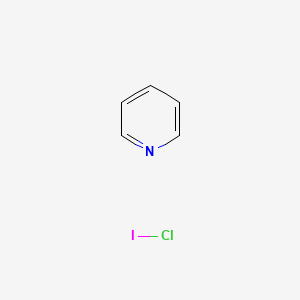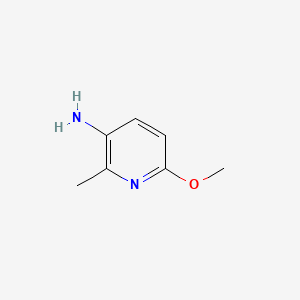
4-Fluoro-2-(hydroxyméthyl)phénol
Vue d'ensemble
Description
4-Fluoro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a hydroxymethyl group is attached to the second position
Applications De Recherche Scientifique
4-Fluoro-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.
Mode of Action
The mode of action of 4-Fluoro-2-(hydroxymethyl)phenol is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoro-2-(hydroxymethyl)phenol are likely related to its role in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s role in these reactions suggests that it may affect pathways related to carbon–carbon bond formation.
Pharmacokinetics
The compound’s molecular weight is 142128 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4-Fluoro-2-(hydroxymethyl)phenol is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This suggests that the compound’s action results in the formation of new organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the selective fluorination of 2-(hydroxymethyl)phenol. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure the fluorine atom is introduced at the desired position.
Another method involves the hydroxymethylation of 4-fluorophenol. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding 4-Fluoro-2-(hydroxymethyl)phenol as the primary product.
Industrial Production Methods
On an industrial scale, the production of 4-Fluoro-2-(hydroxymethyl)phenol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-fluoro-2-methylphenol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Fluoro-2-carboxyphenol.
Reduction: 4-Fluoro-2-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but with the fluorine and hydroxymethyl groups swapped.
4-Fluoro-2-methylphenol: Lacks the hydroxymethyl group, replaced by a methyl group.
4-Fluoro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness
4-Fluoro-2-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.
Propriétés
IUPAC Name |
4-fluoro-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOTXXUGOGZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442331 | |
| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-33-7 | |
| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-Fluoro-2-(hydroxymethyl)phenol as a degradation product of Tavaborole?
A1: Identifying and characterizing degradation products like 4-Fluoro-2-(hydroxymethyl)phenol is crucial for several reasons:
- Drug Safety: Understanding the degradation profile of Tavaborole helps assess the safety and efficacy of the drug, especially during long-term storage or exposure to various environmental factors. The presence of 4-Fluoro-2-(hydroxymethyl)phenol, previously unreported in the literature, necessitates further investigation into its potential toxicity and impact on the drug's overall safety profile. []
- Drug Quality: Monitoring the formation of 4-Fluoro-2-(hydroxymethyl)phenol can serve as a critical quality control parameter during Tavaborole manufacturing. This ensures the drug product's purity and potency meet the required standards. []
- Formulation Optimization: Knowledge of Tavaborole's degradation pathway, particularly under oxidative stress, can guide the development of more stable formulations. This may involve incorporating antioxidants or modifying packaging to minimize degradation and maintain the drug's shelf life. []
Q2: How was 4-Fluoro-2-(hydroxymethyl)phenol isolated and characterized in the study?
A2: The researchers employed a multi-step approach:
- Forced Degradation: Tavaborole was subjected to oxidative stress using hydrogen peroxide (H2O2) to accelerate degradation and generate detectable amounts of degradation products. []
- Isolation: The unknown impurity, later identified as 4-Fluoro-2-(hydroxymethyl)phenol (DP-1), was isolated from the degradation mixture using reverse-phase preparative chromatography. This technique separates compounds based on their different affinities for the stationary and mobile phases. []
- Structure Elucidation: The structure of DP-1 was characterized using a combination of high-resolution mass spectrometry (HRMS) to determine the molecular weight and fragmentation pattern, and multidimensional nuclear magnetic resonance (NMR) spectroscopy to determine the connectivity and spatial arrangement of atoms within the molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)




![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/new.no-structure.jpg)


![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)


![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)


